1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Overview
Description
“1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” can be represented by the SMILES stringCOc1cc(ccc1Cl)N+[O-]
. This indicates that the molecule contains a methoxy group (OCH3), a nitro group (NO2), and a chlorine atom (Cl) attached to a benzene ring. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” include its molecular weight (201.61 g/mol), its solid physical form, and its storage temperature (inert atmosphere, 2-8°C) .Scientific Research Applications
1. Synthesis of Indole Derivatives
- Application Summary: “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and have attracted increasing attention due to their biological activity against cancer cells, microbes, and various disorders in the human body .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: The synthesis of these indole derivatives has led to the development of biologically active compounds for the treatment of various health conditions .
2. Synthesis and Crystal Structure Analysis
- Application Summary: “1-Chloro-2-methyl-4-nitrobenzene” is used in the study of crystal structures . The compound crystallizes in the monoclinic space group P 2 1 /n .
- Methods of Application: The compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation . The crystal structure is stabilized by π…π contacts between adjacent benzene rings along with C–H…O hydrogen bonds and close Cl…O contacts .
- Results or Outcomes: The study provides valuable insights into the crystal structure of the compound, which can be useful in various applications, including the synthesis of diverse heterocycles and a number of industrial chemicals .
3. Nomenclature Studies
- Application Summary: The compound is used in the study of IUPAC nomenclature of substituted benzene derivatives .
- Methods of Application: The study involves understanding the numbering of substituted benzene derivatives according to IUPAC nomenclature .
- Results or Outcomes: The study provides insights into the systematic naming of the compound, which is “2-chloro-1-methyl-4-nitrobenzene” according to the lowest locant rule .
4. Zeolite Catalysis
- Application Summary: The compound is used in reactions catalyzed by zeolites .
- Methods of Application: The reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalyzed by H-Faujasite-720 (zeolite) .
- Results or Outcomes: The study provides insights into the catalytic properties of zeolites and their applications in organic reactions .
5. Solvent Parameter Determination
- Application Summary: The compound is used as a probe to determine solvent parameters .
- Methods of Application: The compound is used to determine the Π* of Kamlet-Taft solvent parameters in high pressure and supercritical water in the temperature range of 16-420 °C .
- Results or Outcomes: The study provides valuable data on solvent parameters, which can be useful in various applications, including the design of chemical reactions .
6. Benzylic Reactions
- Application Summary: The compound can be used in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
- Methods of Application: The specific methods of these reactions are not detailed in the source, but they typically involve the use of a suitable reagent and reaction conditions .
- Results or Outcomes: These reactions can lead to the formation of various organic compounds, which can be useful in the synthesis of pharmaceuticals, dyes, and other chemicals .
Safety And Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
1-chloro-4-methoxy-2-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKGERLHQSWZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578963 | |
Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
CAS RN |
101080-03-9 | |
Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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